CC1=CC(=O)OC2=C1C=CC(=C2)OCCCSi(C)Cl
.
The compound can be classified as a coumarin derivative, specifically featuring a chlorodimethylsilyl substituent at the propoxy position. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities. The presence of the chlorodimethylsilyl group may impart unique reactivity and solubility characteristics, making it a subject of interest in organic synthesis and drug development.
The synthesis of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity during synthesis.
The molecular structure of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one can be described as follows:
Molecular modeling studies can be employed to analyze steric effects and electronic distributions within the molecule, providing insights into its reactivity and interaction with biological targets.
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one can participate in various chemical reactions:
Understanding these reactions is crucial for designing analogs with enhanced properties or specific biological activities.
The mechanism of action for compounds like 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one often involves interaction with specific biological targets:
Experimental data from binding assays and enzyme activity studies are essential to elucidate these mechanisms further.
The physical and chemical properties of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one include:
Spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can provide detailed information about functional groups and molecular interactions.
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has potential applications in various scientific fields:
Research into this compound's efficacy and safety will be essential for advancing its applications in these fields.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2